molecular formula C13H18O6 B13733954 (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol CAS No. 20274-94-6

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol

Cat. No.: B13733954
CAS No.: 20274-94-6
M. Wt: 270.28 g/mol
InChI Key: MVLBSNPILSLTFZ-UJPOAAIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol is a complex organic compound characterized by its unique structure, which includes a hydroxymethyl group and a 4-methylphenoxy group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. One common synthetic route involves the use of a protected sugar derivative as the starting material, followed by the introduction of the 4-methylphenoxy group through nucleophilic substitution reactions. The final steps often include deprotection and purification to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids to facilitate the nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce various alcohols.

Scientific Research Applications

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and phenoxy groups play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol: Similar structure but lacks the methyl group on the phenoxy ring.

    (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-chlorophenoxy)oxane-3,4,5-triol: Similar structure but with a chlorine atom instead of a methyl group.

Uniqueness

The presence of the 4-methylphenoxy group in (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, making it distinct from its analogs.

Properties

CAS No.

20274-94-6

Molecular Formula

C13H18O6

Molecular Weight

270.28 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C13H18O6/c1-7-2-4-8(5-3-7)18-13-12(17)11(16)10(15)9(6-14)19-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1

InChI Key

MVLBSNPILSLTFZ-UJPOAAIJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.